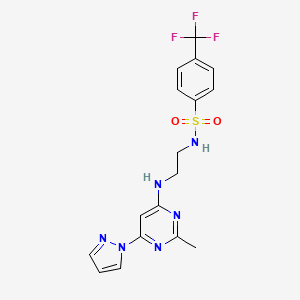
N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-(trifluoromethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H17F3N6O2S and its molecular weight is 426.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-(trifluoromethyl)benzenesulfonamide is a complex synthetic compound with potential biological activities, particularly in the field of oncology. This article reviews its synthesis, structure, and biological evaluations, focusing on its anticancer properties and mechanisms of action.
Chemical Structure and Properties
The compound features a sulfonamide group linked to a pyrimidine ring substituted with a pyrazole moiety. The trifluoromethyl group enhances its pharmacological properties by increasing lipophilicity and metabolic stability.
- Molecular Formula : C22H22N6O2S
- Molecular Weight : 434.52 g/mol
- CAS Number : 1173044-12-6
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. The pyrazole and pyrimidine frameworks are known for their ability to modulate various biological pathways involved in cancer progression.
-
Inhibition of Cancer Cell Proliferation :
- Studies have shown that derivatives of pyrazole can inhibit the growth of multiple cancer cell lines, including breast (MDA-MB-231), liver (HepG2), and colorectal cancers. For instance, compounds containing 1H-pyrazole scaffolds have demonstrated IC50 values in the low micromolar range against these cell lines .
- Mechanism of Action :
- Case Studies :
Table 1: Summary of Biological Activities
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MDA-MB-231 | 3.79 | Apoptosis induction |
| Compound B | HepG2 | 12.50 | CDK inhibition |
| Compound C | A549 | 26 | VEGF pathway inhibition |
| N-(2-methyl...) | Various | 0.067 - 42.30 | RET kinase inhibition |
Synthesis and Structural Modifications
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the pyrimidine ring.
- Introduction of the pyrazole moiety.
- Coupling with the sulfonamide group.
These modifications allow for fine-tuning of the compound's biological activity and pharmacokinetic properties.
Propriétés
IUPAC Name |
N-[2-[(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)amino]ethyl]-4-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N6O2S/c1-12-24-15(11-16(25-12)26-10-2-7-22-26)21-8-9-23-29(27,28)14-5-3-13(4-6-14)17(18,19)20/h2-7,10-11,23H,8-9H2,1H3,(H,21,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHUFMNZVVNRKIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2C=CC=N2)NCCNS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














